[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione
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Overview
Description
[1,2,4]Triazolo[4,3-a]quinoxaline-4(5H)-thione is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the broader class of triazoloquinoxalines, which are known for their potential antiviral, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, the process by which new blood vessels form from pre-existing vasculature . This process plays a major role in the growth and development of cancerous cells .
Mode of Action
The compound interacts with its target, VEGFR-2, by inhibiting its signaling pathway . This inhibition effectively suppresses tumor growth . The compound also exhibits strong DNA-binding affinities, suggesting it may intercalate DNA .
Biochemical Pathways
By blocking the VEGFR-2 signaling pathway, the compound affects the angiogenesis process, leading to the suppression of tumor growth . This process is critical for the development and growth of cancerous cells . The compound’s DNA intercalation activity may also affect various biochemical pathways related to DNA replication and transcription .
Pharmacokinetics
These studies can provide valuable insights into the compound’s bioavailability and potential drug-likeness .
Result of Action
The compound’s action results in the suppression of tumor growth by inhibiting the VEGFR-2 signaling pathway . It also exhibits cytotoxic activities against certain human cancer cell lines . Furthermore, the compound’s DNA intercalation activity may lead to disruptions in DNA replication and transcription, further contributing to its anticancer effects .
Biochemical Analysis
Biochemical Properties
The [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione compound has been found to exhibit cytotoxicity at certain concentrations . It has been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit cytotoxicity at concentration 160 μg/ml . It has shown promising antiviral activity and has been found to exhibit antibacterial and/or antifungal activities .
Molecular Mechanism
The molecular mechanism of this compound involves DNA intercalation . Molecular docking studies have been performed to investigate the binding modes of this compound with the DNA active site .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . Another method includes the conversion of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline into its thiol derivative using thiourea, followed by the formation of its potassium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]quinoxaline-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to its corresponding thiol.
Substitution: Aromatic nucleophilic substitution is a common reaction, where the chlorine atom is replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazoloquinoxalines.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar core structure but lacks the thione group.
[1,2,4]Triazolo[4,3-c]quinazoline: Another heterocyclic compound with comparable biological activities.
Uniqueness
Properties
IUPAC Name |
5H-[1,2,4]triazolo[4,3-a]quinoxaline-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c14-9-8-12-10-5-13(8)7-4-2-1-3-6(7)11-9/h1-5H,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHBJQHSEHCUKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)C3=NN=CN23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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